molecular formula C16H16N2OS B11337017 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337017
M. Wt: 284.4 g/mol
InChI Key: CTTLNFAPVYSUJG-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional substituents such as a 4-methylphenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

    Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring through a condensation reaction, often involving reagents like formamide or amidines.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrimidine rings. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the thieno and phenyl rings.

    Reduction Products: Reduced forms of the pyrimidine ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors.

    Biochemical Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

    Pharmaceutical Industry: It serves as a lead compound in drug discovery and development programs.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thieno and pyrimidine ring structures, such as 2-amino-4-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one.

    Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to pyrimidine rings, such as 4-phenylpyrimidine.

Uniqueness:

    Structural Features: The presence of both a 4-methylphenyl group and a propan-2-yl group in the same molecule is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s reactivity profile, including its ability to undergo various oxidation, reduction, and substitution reactions, sets it apart from other similar compounds.

    Applications: Its diverse applications in catalysis, materials science, pharmacology, and industry highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2OS/c1-10(2)18-9-17-15-14(16(18)19)13(8-20-15)12-6-4-11(3)5-7-12/h4-10H,1-3H3

InChI Key

CTTLNFAPVYSUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C

Origin of Product

United States

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